molecular formula C14H12N2O3 B13286597 6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13286597
M. Wt: 256.26 g/mol
InChI Key: GTGSDSCOPBJESE-UHFFFAOYSA-N
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Description

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with benzyl bromide to form 2-benzyloxyaniline, which is then cyclized with phosgene or a similar reagent to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one
  • 6-Amino-5-ethoxy-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific benzyloxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

6-amino-5-phenylmethoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H12N2O3/c15-10-6-13-11(16-14(17)19-13)7-12(10)18-8-9-4-2-1-3-5-9/h1-7H,8,15H2,(H,16,17)

InChI Key

GTGSDSCOPBJESE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2N)OC(=O)N3

Origin of Product

United States

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